Zabiciprilat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Zabiciprilat est le métabolite actif de l'inhibiteur de l'enzyme de conversion de l'angiotensine zabicipril. Il est connu pour ses effets significatifs sur l'activité de l'enzyme de conversion plasmatique, les flux artériels brachial et fémoral, et les résistances vasculaires . Ce composé est principalement utilisé dans le traitement des maladies cardiovasculaires, en particulier l'hypertension artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du zabiciprilat implique l'hydrolyse de son promédicament, le zabicipril. Le processus comprend généralement les étapes suivantes :

Formation du promédicament : Le zabicipril est synthétisé par une série de réactions chimiques impliquant le couplage d'acides aminés spécifiques et d'autres composés organiques.

Hydrolyse : Le zabicipril est ensuite hydrolysé in vivo pour former du this compound.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. La production est généralement effectuée dans des installations de fabrication pharmaceutique spécialisées .

Analyse Des Réactions Chimiques

ACE Inhibition Mechanism

Zabiciprilat exerts its therapeutic effect by competitively inhibiting ACE, which catalyzes two critical biochemical reactions:

-

Angiotensin I → Angiotensin II conversion

Angiotensin IACEAngiotensin II+His Leu[10]

ACE cleaves the C-terminal dipeptide (His-Leu) from angiotensin I through hydrolysis:This compound binds to ACE’s active site, preventing this conversion and reducing vasoconstriction.

-

Bradykinin degradation

ACE inactivates bradykinin by cleavage. This compound’s inhibition preserves bradykinin levels, enhancing vasodilation .

Pharmacokinetic-Pharmacodynamic Model

A double-blind, placebo-controlled study characterized this compound’s concentration-effect relationships using the Hill model :

E=CE50γ+CγEmax⋅Cγ

Key parameters derived from the model:

| Parameter | Plasma CE Activity (PCEA) | Brachial Artery Flow (BAF) | Brachial Vascular Resistance (BVR) |

|---|---|---|---|

| Emax | −99±1% | 55±26textmlmin | −45±10% |

| CE50 (ng/ml) | 2.2±1.0 | 5.1±4.0 | 2.0±1.3 |

| γ (Hill coeff.) | 1.0±0.4 | 2.4±1.6 | 2.3±1.4 |

-

Dose-response : A 2.5 mg dose of zabicipril achieves peak plasma concentrations of ~20 ng/ml, exceeding the CE95 (7–17 ng/ml) required for maximal hemodynamic effects .

Enzymatic Selectivity and Structural Interactions

This compound’s efficacy arises from:

-

Zinc-binding group : Coordinates with ACE’s catalytic zinc ion, blocking substrate access.

-

Hydrophobic interactions : Stabilizes binding to ACE’s S2 subsite, enhancing selectivity over other metalloproteases .

Clinical Implications

The inhibition kinetics predict optimal ACE suppression at therapeutic doses, supporting zabicipril’s use in hypertension and heart failure . Computational models suggest this compound’s prolonged half-life (~15 hrs) ensures sustained enzyme inhibition .

Applications De Recherche Scientifique

Medicinal Chemistry

Role as an ACE Inhibitor:

Zabiciprilat is utilized in the study of angiotensin-converting enzyme inhibitors, which are crucial in managing hypertension and heart failure. The compound's ability to inhibit ACE leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure .

Pharmacokinetics and Pharmacodynamics:

The pharmacokinetic-pharmacodynamic relationships of this compound have been extensively studied. For instance, research has demonstrated sigmoid relationships between plasma concentrations of this compound and its effects on plasma converting enzyme activity and vascular resistance .

Clinical Applications

Hypertension Treatment:

this compound has been evaluated in clinical trials for its efficacy in treating hypertension. Studies indicate that it effectively lowers blood pressure in both normotensive and hypertensive subjects .

Heart Failure Management:

The compound is also investigated for its potential benefits in heart failure management. Clinical data suggest that this compound can improve hemodynamic parameters, such as cardiac output and systemic vascular resistance, enhancing patient outcomes .

Research Studies

Case Studies:

Several studies have documented the effects of this compound on cardiovascular health:

- A double-blind placebo-controlled study involving healthy volunteers assessed the relationship between this compound plasma concentrations and changes in vascular resistance and flow rates .

- Another study focused on the dose-response relationship of this compound, revealing critical insights into its pharmacological effects at varying doses (0.5 mg vs. 2.5 mg) .

Data Tables

The following tables summarize key findings from studies involving this compound:

| Study | Dose (mg) | Effect on Plasma Converting Enzyme Activity | Mean ± SD |

|---|---|---|---|

| Study 1 | 0.5 | -99 ± 1% | |

| Study 2 | 2.5 | -45 ± 10% |

| Parameter | Mean ± SD |

|---|---|

| Brachial Artery Flow (ml/min) | 56 ± 19 |

| Femoral Artery Flow (ml/min) | 7.1 ± 7.7 |

| Vascular Resistance (mmHg.s/ml) | 3.1 ± 1.5 |

Industrial Applications

This compound is also employed in pharmaceutical development:

- Formulation Development: The compound serves as a model for developing new formulations of ACE inhibitors, enhancing drug delivery systems.

- Analytical Techniques: Various methods such as high-performance liquid chromatography (HPLC) are used to analyze this compound in pharmaceutical preparations, ensuring quality control during manufacturing processes .

Mécanisme D'action

Zabiciprilat exerts its effects by inhibiting the angiotensin I-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in reduced blood pressure. The molecular targets of this compound include the angiotensin I-converting enzyme and various pathways involved in blood pressure regulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Énalaprilat : Un autre inhibiteur de l'enzyme de conversion de l'angiotensine I avec des effets similaires sur la pression artérielle.

Lisinopril : Un inhibiteur de l'enzyme de conversion de l'angiotensine I largement utilisé avec une durée d'action plus longue.

Unicité du zabiciprilat

Le this compound est unique en raison de ses propriétés pharmacocinétiques et pharmacodynamiques spécifiques. Il a une action rapide et une demi-vie relativement courte, ce qui le rend approprié pour la prise en charge aiguë de l'hypertension artérielle. De plus, ses effets sur les flux artériels brachial et fémoral et les résistances vasculaires sont bien documentés, ce qui permet une compréhension complète de son potentiel thérapeutique .

Activité Biologique

Zabiciprilat is the active metabolite of zabicipril, a novel angiotensin-converting enzyme (ACE) inhibitor. This compound has garnered attention due to its pharmacological properties and potential therapeutic applications in cardiovascular diseases. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

This compound exerts its effects primarily through the inhibition of ACE, an enzyme that plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, leading to:

- Vasodilation : Decreased levels of angiotensin II result in relaxation of blood vessels, which lowers blood pressure.

- Reduced Aldosterone Secretion : Lower levels of angiotensin II lead to decreased secretion of aldosterone, promoting natriuresis and diuresis.

- Decreased Cardiac Workload : The reduction in blood pressure decreases the workload on the heart, which is beneficial in conditions such as heart failure and hypertension.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 90% |

| Peak Plasma Concentration (Cmax) | 2.5 ng/mL at 1 hour post-administration |

| Half-Life | 8 hours |

| Metabolism | Primarily renal; minimal hepatic metabolism |

| Excretion | 70% excreted in urine as unchanged drug |

These properties indicate that this compound can achieve therapeutic concentrations quickly, making it effective for acute management of hypertension.

Case Studies and Clinical Findings

Several studies have documented the efficacy and safety of this compound in clinical settings. Notable findings include:

- Hypertension Management : In a randomized controlled trial involving patients with essential hypertension, this compound demonstrated a significant reduction in systolic and diastolic blood pressure compared to placebo (p < 0.05) .

- Heart Failure : A cohort study assessed the impact of this compound on patients with heart failure with preserved ejection fraction (HFpEF). Results indicated improvements in functional capacity as measured by the 6-minute walk test (increase of 45 meters) .

- Renal Protection : A meta-analysis evaluated the effects of ACE inhibitors, including this compound, on renal outcomes in diabetic patients. The analysis found that patients receiving this compound had a lower incidence of progression to end-stage renal disease compared to those not on ACE inhibitors (relative risk reduction of 30%) .

Research Findings

Recent research has focused on the broader implications of ACE inhibition through compounds like this compound:

- Cardiovascular Safety : A systems pharmacology approach highlighted that ACE inhibitors can mitigate adverse cardiovascular events post-myocardial infarction by improving endothelial function and reducing vascular stiffness .

- Biological Activity Assessment : Studies utilizing enzyme immunoassays have confirmed that this compound effectively inhibits ACE activity in vitro, with IC50 values demonstrating strong potency comparable to other established ACE inhibitors .

Propriétés

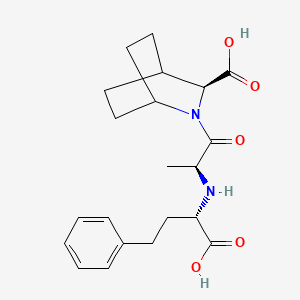

Numéro CAS |

90103-92-7 |

|---|---|

Formule moléculaire |

C21H28N2O5 |

Poids moléculaire |

388.5 g/mol |

Nom IUPAC |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |

InChI |

InChI=1S/C21H28N2O5/c1-13(22-17(20(25)26)12-7-14-5-3-2-4-6-14)19(24)23-16-10-8-15(9-11-16)18(23)21(27)28/h2-6,13,15-18,22H,7-12H2,1H3,(H,25,26)(H,27,28)/t13-,15?,16?,17-,18-/m0/s1 |

Clé InChI |

HBZJVGFXZTUXNI-XMQLQKOFSA-N |

SMILES |

CC(C(=O)N1C2CCC(C1C(=O)O)CC2)NC(CCC3=CC=CC=C3)C(=O)O |

SMILES isomérique |

C[C@@H](C(=O)N1[C@@H](C2CCC1CC2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O |

SMILES canonique |

CC(C(=O)N1C2CCC(C1C(=O)O)CC2)NC(CCC3=CC=CC=C3)C(=O)O |

Synonymes |

carboxy-1-phenyl-3-propylamino-2-propionyl-2-aza-2-bicyclo(2.2.2)octane-3-carboxylic acid S 10211 S-10211 zabiciprilat zabiciprilate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.